N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester
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Overview
Description
N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for a short duration, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications, where large quantities of the compound can be produced under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acyl hydrazides, enaminonitriles, and various catalysts or microwave irradiation to facilitate the reactions. The conditions often involve moderate to high temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions.
Scientific Research Applications
N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various diseases, including inflammatory and autoimmune disorders.
Biological Studies: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme inhibition and receptor binding.
Material Science: Its properties make it suitable for developing new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a binding moiety, facilitating the compound’s attachment to specific sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[4,3-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.
Properties
CAS No. |
38359-77-2 |
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Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C8H10N6O2/c1-2-16-8(15)11-5-3-4(9)6-7(10-5)13-14-12-6/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15) |
InChI Key |
CYNUGFWBAVPJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NNN=C2C(=C1)N |
Origin of Product |
United States |
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